molecular formula C4H10N2 B1235263 Acetaldehyde, dimethylhydrazone CAS No. 7422-90-4

Acetaldehyde, dimethylhydrazone

Cat. No.: B1235263
CAS No.: 7422-90-4
M. Wt: 86.14 g/mol
InChI Key: FDWQPDLACZBQBC-UHFFFAOYSA-N
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Description

Acetaldehyde, dimethylhydrazone is an organic compound with the molecular formula C₄H₁₀N₂. It is a derivative of acetaldehyde where the carbonyl group is replaced by a dimethylhydrazone group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Scientific Research Applications

Acetaldehyde, dimethylhydrazone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for Acetaldehyde, dimethylhydrazone was not found in the search results, it’s worth noting that acetaldehyde, a related compound, is converted into acetyl-CoA by acetaldehyde dehydrogenases .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Acetaldehyde, dimethylhydrazone . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Acetaldehyde, dimethylhydrazone were not found in the search results, it’s worth noting that research into the hydrogen bond interactions of related compounds continues to be an active area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde, dimethylhydrazone can be synthesized through the reaction of acetaldehyde with dimethylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of acetaldehyde with dimethylhydrazine in a controlled environment. The process ensures high yield and purity of the product, which is essential for its subsequent applications in various chemical processes.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, dimethylhydrazone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Produces corresponding oxides and other oxidized derivatives.

    Reduction: Yields primary amines.

    Substitution: Results in substituted hydrazones with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Formaldehyde, dimethylhydrazone
  • Propionaldehyde, dimethylhydrazone
  • Benzaldehyde, dimethylhydrazone

Uniqueness

Acetaldehyde, dimethylhydrazone is unique due to its specific reactivity and stability compared to other hydrazones. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

7422-90-4

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

N-(ethylideneamino)-N-methylmethanamine

InChI

InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3

InChI Key

FDWQPDLACZBQBC-UHFFFAOYSA-N

Isomeric SMILES

C/C=N/N(C)C

SMILES

CC=NN(C)C

Canonical SMILES

CC=NN(C)C

7422-90-4

Synonyms

A 078
A-078
A078

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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